molecular formula C18H17Cl2N5O B2511475 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide CAS No. 1211102-78-1

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

Cat. No.: B2511475
CAS No.: 1211102-78-1
M. Wt: 390.27
InChI Key: JODYIGCHMQAMCF-UHFFFAOYSA-N
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Description

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide, also known as BDPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDPC is a piperazine derivative that belongs to the class of benzimidazole compounds.

Scientific Research Applications

Antibacterial and Antifungal Activities

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide and its derivatives have shown promising results in antibacterial and antifungal activities. A study by Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives and found that they exhibited moderate to significant antibacterial and antifungal activities in vitro (Gan, Fang, & Zhou, 2010).

Anti-Inflammatory and Antimicrobial Properties

Ahmed, Molvi, and Khan (2017) conducted a study on the synthesis of novel piperazine derivatives, showing that these compounds exhibited notable anti-inflammatory activities. Their study also revealed moderate antimicrobial properties against specific strains (Ahmed, Molvi, & Khan, 2017).

Anticancer Potential

A significant aspect of these compounds is their potential in cancer treatment. Siddig et al. (2021) synthesized urea and thiourea derivatives containing benzimidazole groups as potential anticancer agents. They found that some derivatives exhibited higher cytotoxicity against breast cancer cell lines (Siddig et al., 2021). Similarly, Rashid, Husain, and Mishra (2012) reported significant anticancer activity in synthesized benzimidazoles bearing an oxadiazole nucleus (Rashid, Husain, & Mishra, 2012).

Antiviral and Antimycobacterial Activities

Research by Reddy et al. (2013) on urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral activities against Tobacco mosaic virus and potent antimicrobial activity (Reddy et al., 2013). Additionally, Lv et al. (2017) discovered imidazo[1,2-a]pyridine-3-carboxamide derivatives with significant activity against drug-sensitive/resistant Mycobacterium tuberculosis strains (Lv et al., 2017).

Antimicrobial and Anticancer Screening

The synthesis and evaluation of piperazine derivatives for their antimicrobial and anticancer properties have been a focus in several studies. Patel, Karkhanis, and Patel (2019) synthesized benzimidazole derivatives with notable anti-inflammatory effects (Patel, Karkhanis, & Patel, 2019). Patil et al. (2021) synthesized new piperazine derivatives with significant antimicrobial activities (Patil et al., 2021).

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O/c19-13-6-5-12(11-14(13)20)21-18(26)25-9-7-24(8-10-25)17-22-15-3-1-2-4-16(15)23-17/h1-6,11H,7-10H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODYIGCHMQAMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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